tert-butyl N-amino-N-(oxan-3-yl)carbamate
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Overview
Description
Tert-butyl N-amino-N-(oxan-3-yl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-amino-N-(oxan-3-yl)carbamate typically involves the reaction of tert-butyl isocyanate with 3-aminooxan-3-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The process involves the use of specialized reactors and purification techniques to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-amino-N-(oxan-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-amino-N-(oxan-3-yl)carbamate has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Tert-butyl N-amino-N-(oxan-3-yl)carbamate is similar to other carbamate compounds, such as tert-butyl N-(3-hydroxypropyl)carbamate and tert-butyl N-(oxan-4-yl)carbamate. it is unique in its structure and reactivity, which allows it to be used in specific applications where other carbamates may not be suitable.
Comparison with Similar Compounds
Tert-butyl N-(3-hydroxypropyl)carbamate
Tert-butyl N-(oxan-4-yl)carbamate
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(oxan-3-yl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(11)8-5-4-6-14-7-8/h8H,4-7,11H2,1-3H3 |
InChI Key |
JJIYYTLMGYMQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCOC1)N |
Origin of Product |
United States |
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